2-(1'-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose
Overview
Description
2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose is a complex organic compound that features a ribofuranose sugar moiety with benzoyl protecting groups and an imidazoylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose typically involves multiple steps, starting from a suitable ribofuranose derivative. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the ribofuranose are protected using benzoyl chloride in the presence of a base such as pyridine to form the tri-O-benzoyl derivative.
Introduction of Imidazoylsulfonyl Group: The imidazoylsulfonyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the protected ribofuranose with an imidazoylsulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be essential to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to modify the sulfonyl group.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfinyl or sulfenyl derivatives.
Scientific Research Applications
2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of nucleoside analogs with potential antiviral or anticancer properties.
Synthetic Organic Chemistry:
Biological Studies: The compound can be used to study the interactions of imidazoylsulfonyl derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism by which 2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose exerts its effects involves the interaction of the imidazoylsulfonyl group with specific molecular targets. This interaction can lead to the inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-beta-D-ribofuranose: Similar structure but with a different stereochemistry at the anomeric carbon.
2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-acetyl-alpha-D-ribofuranose: Similar structure but with acetyl protecting groups instead of benzoyl groups.
2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose: Similar structure but with an arabinofuranose sugar moiety.
Uniqueness
The uniqueness of 2-(1’-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose lies in its specific combination of protecting groups and the imidazoylsulfonyl substituent. This combination provides distinct reactivity and stability, making it a valuable intermediate for the synthesis of complex molecules in medicinal and synthetic organic chemistry.
Properties
IUPAC Name |
(3,5-dibenzoyloxy-4-imidazol-1-ylsulfonyloxyoxolan-2-yl)methyl benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O10S/c32-26(20-10-4-1-5-11-20)37-18-23-24(39-27(33)21-12-6-2-7-13-21)25(41-42(35,36)31-17-16-30-19-31)29(38-23)40-28(34)22-14-8-3-9-15-22/h1-17,19,23-25,29H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQMZEQWPVIFFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OS(=O)(=O)N4C=CN=C4)OC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50913797 | |
Record name | 1,3,5-Tri-O-benzoyl-2-O-(1H-imidazole-1-sulfonyl)pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50913797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97614-42-1 | |
Record name | FAU PRECURSOR | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Tri-O-benzoyl-2-O-(1H-imidazole-1-sulfonyl)pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50913797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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